

Application Notes and Protocols for Preclinical Dosing of Durlobactam

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Compound of Interest

Compound Name: Durlobactam

Cat. No.: B607225

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These application notes provide a comprehensive overview of the preclinical dosing considerations for **durlobactam**, a novel β -lactamase inhibitor, primarily when used in combination with sulbactam for the treatment of infections caused by *Acinetobacter baumannii*-calcoaceticus (ABC) complex. The provided protocols are synthesized from published preclinical studies to guide researchers in designing their own experiments.

Introduction to Durlobactam and Preclinical Rationale

Durlobactam is a diazabicyclooctane (DBO) β -lactamase inhibitor with potent activity against a broad range of serine β -lactamases, including Ambler class A, C, and D enzymes.[1][2] Its key feature is its potent inhibition of class D carbapenemases, which are a predominant mechanism of resistance in carbapenem-resistant *Acinetobacter baumannii* (CRAB).[3][4] Sulbactam, a β -lactamase inhibitor itself, also possesses intrinsic antibacterial activity against *A. baumannii* by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[2][3] However, its efficacy is often compromised by β -lactamase-mediated degradation.

The combination of **durlobactam** with sulbactam is designed to restore sulbactam's activity against resistant ABC isolates.[1][5] Preclinical studies have focused on establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with the efficacy of this combination to support the selection of clinical dosing regimens.[6][7]

Key Preclinical Models

The primary models used to evaluate the efficacy of sulbactam-**durlobactam** have been the neutropenic murine thigh and lung infection models. These models are standard in antibacterial drug development and allow for the assessment of drug efficacy in the absence of a robust immune response.[6][8] In vitro, the hollow fiber infection model (HFIM) has been instrumental in determining the PK/PD indices and simulating human pharmacokinetic profiles.[1][9]

Pharmacokinetic and Pharmacodynamic Considerations

The efficacy of the sulbactam-**durlobactam** combination is dependent on two key PK/PD indices:

- **Sulbactam:** The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][9]
- **Durlobactam:** The ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[1][9]

Preclinical studies have established the PK/PD targets associated with bactericidal activity. A 1-log₁₀ reduction in colony-forming units (CFU) is generally achieved when the sulbactam %fT > MIC is greater than 50% and the **durlobactam** fAUC/MIC is approximately 10.[3]

Data Presentation: Dosing and Pharmacokinetics

The following tables summarize the quantitative data from preclinical studies of sulbactam-**durlobactam**.

Table 1: Sulbactam-**Durlobactam** Dosing Regimens in Murine Infection Models

Animal Model	Dosing Ratio (Sulbactam:Durlobactam)	Dose Range (mg/kg)	Dosing Frequency	Reference(s)
Neutropenic Murine Thigh	4:1	2.5:0.625 to 80:20	Every 3 to 6 hours	[6]
Neutropenic Murine Thigh	Fixed Sulbactam	75 mg/kg Sulbactam + 12.5 to 200 mg/kg Durlobactam	Every 3 hours	[6]
Neutropenic Murine Thigh	Fixed Sulbactam	15 mg/kg Sulbactam + 1.25 to 50 mg/kg Durlobactam	Every 3 hours	[6]

Table 2: In Vitro PK/PD Targets for Sulbactam-**Durlobactam** Efficacy (1-log₁₀ CFU Reduction)

Model	Compound	PK/PD Index	Target Magnitude	Reference(s)
Hollow Fiber Infection Model	Sulbactam	%fT > MIC	~71.5%	[1]
Hollow Fiber Infection Model	Durlobactam	fAUC/MIC	13.8 - 34.0	[1]
One- Compartment Model	Durlobactam	fAUC/MIC	~7.6	[1]

Table 3: Murine Pharmacokinetic Parameters for Sulbactam and **Durlobactam**

Compound	Dose (mg/kg)	Cmax (µg/mL)	AUC (µg·h/mL)	Plasma Protein Binding	Reference(s)
Sulbactam	40	~30	~45	Not specified in detail, but unbound fraction used for modeling	[6]
Sulbactam	320	~200	~400	Not specified in detail, but unbound fraction used for modeling	[6]
Durlobactam	10	~15	~20	100% unbound (in mice)	[3]
Durlobactam	80	~100	~150	100% unbound (in mice)	[6]

Note: Cmax and AUC values are approximate and derived from graphical representations in the cited literature. Murine plasma protein binding for both sulbactam and **durlobactam** is reported to be low, with a murine unbound fraction of 100% used for exposure-response analyses.[3]

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This protocol is a synthesized methodology based on published studies.[6][8][10]

Objective: To evaluate the in vivo efficacy of **durlobactam** in combination with sulbactam against *A. baumannii*.

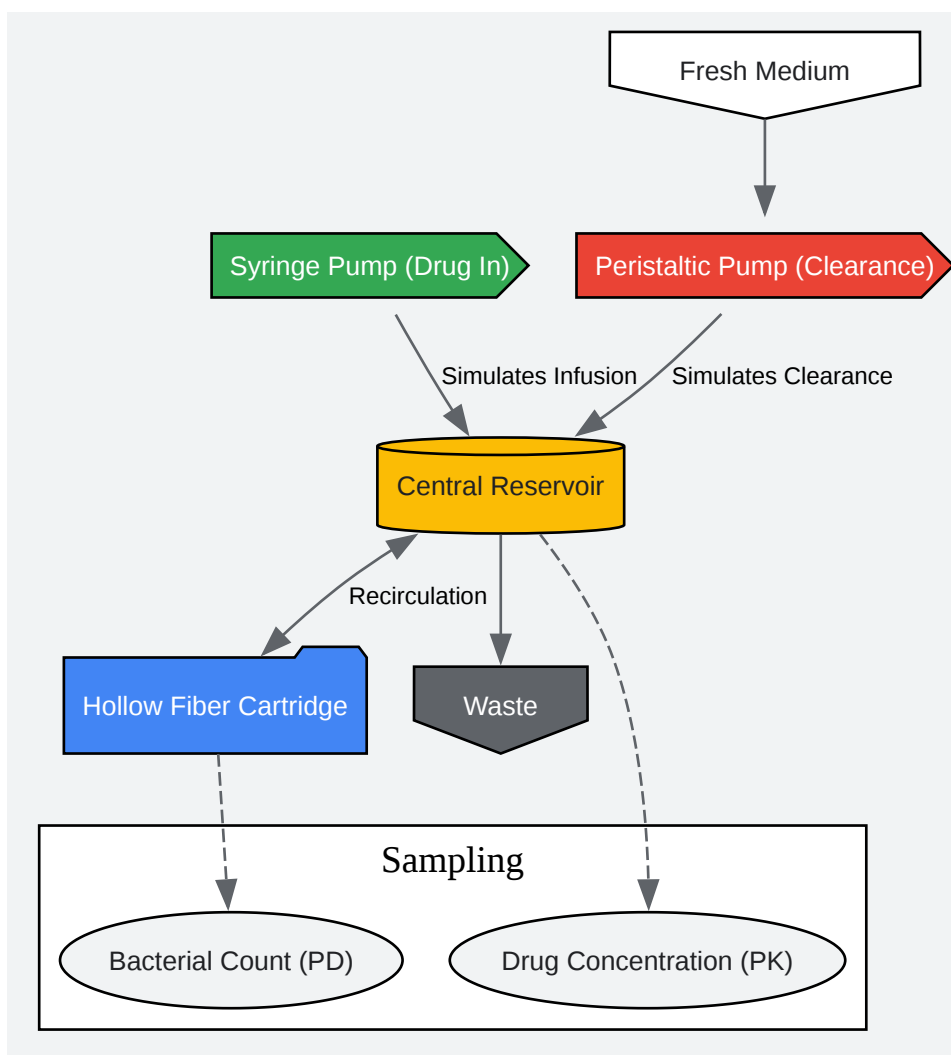
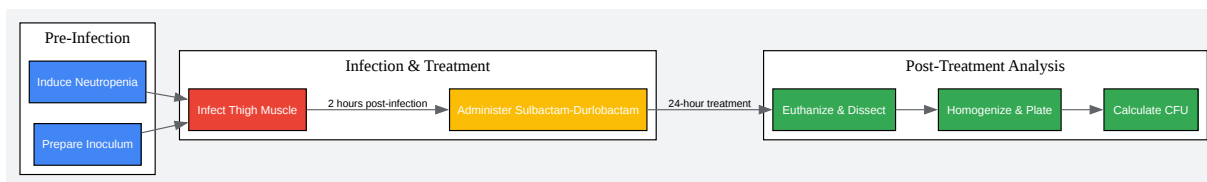
Materials:

- Female ICR (CD-1) mice (specific pathogen-free, ~20-25 g)
- Cyclophosphamide
- *Acinetobacter baumannii* strain of interest
- Brain Heart Infusion (BHI) broth or appropriate growth medium
- Phosphate-buffered saline (PBS)
- Test articles (**durlobactam**, sulbactam) and vehicle control
- Tissue homogenizer
- Tryptic Soy Agar (TSA) or other suitable agar plates

Procedure:

- Induction of Neutropenia:
 - Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.
 - Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection. This regimen typically results in neutrophil counts <100 cells/mm³.
- Inoculum Preparation:
 - Culture the *A. baumannii* strain overnight on agar plates.
 - Inoculate a single colony into BHI broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.
 - Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration (typically $\sim 10^7$ CFU/mL).
- Infection:
 - Anesthetize the mice (e.g., using isoflurane).

- Inject 0.1 mL of the bacterial suspension intramuscularly into each thigh.
- Drug Administration:
 - Initiate treatment at a specified time post-infection (e.g., 2 hours).
 - Administer sulbactam and **durlobactam** subcutaneously (SC) or via the desired route at the predetermined doses and frequencies. The total daily dose is typically fractionated into multiple administrations (e.g., every 3 or 6 hours).
- Efficacy Assessment:
 - At 24 hours post-treatment initiation, humanely euthanize the mice.
 - Aseptically dissect the thigh muscles.
 - Homogenize the tissue in a known volume of PBS.
 - Perform serial dilutions of the homogenate and plate on agar plates to determine the bacterial load (CFU/thigh).
 - Calculate the change in log₁₀ CFU/thigh compared to the initial bacterial load at the start of treatment.



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